molecular formula C10H20N2O B1468081 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one CAS No. 1248215-60-2

1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one

Cat. No. B1468081
M. Wt: 184.28 g/mol
InChI Key: OOASEPJBHLEXSP-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one, or 1-Pyrrolidin-3-yl-3,3-dimethylbutan-2-one, is a synthetic compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific and medical fields. This compound is a derivative of the pyrrolidine family, which consists of compounds with a 5-member ring structure containing nitrogen, and is also known as 1-pyrrolidine-3-yl-3,3-dimethylbutan-2-one. It has been widely studied for its potential applications in drug design, biochemistry, and medicinal chemistry.

Scientific Research Applications

Chemosensor Development

One study discusses the creation of a novel blue emissive dimethylfuran tethered 2-aminopyridine-3-carbonitrile as a dual responsive fluorescent chemosensor for Fe³⁺ ions and picric acid, showcasing the potential for such compounds in environmental monitoring and safety applications (Shylaja et al., 2020).

Solid-State Polymorphism

Research on the dynamics of dimethylbutanols in plastic crystalline phases by field cycling 1H NMR relaxometry highlights the rich solid-state polymorphism of these compounds, which includes plastic crystalline phases and glass, indicating the interest in the physical properties of similar molecules for materials science (Carignani et al., 2018).

Enantioseparation Techniques

Another study outlines the use of chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC, focusing on the separation of enantiomers of biologically important molecules. This emphasizes the role of derivatization agents in enhancing the analysis of chiral compounds, which may include structures akin to 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one (Toyo’oka, 2013).

Synthetic Methods and Characterization

Synthesis and characterization of novel compounds, such as the detailed structure elucidation process of a new cannabimimetic designer drug, offer insights into methodologies that could be applicable in researching compounds with similar structures to 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one. These methods include NMR spectroscopic and mass spectrometric techniques (Girreser et al., 2016).

Photocage Development

Research on the development of visible light triggerable traceless Staudinger ligation reagents highlights the synthesis of photocages for diphenylphosphinothioesters, which can be uncaged by visible light. This study points to the potential for creating light-responsive systems for controlled release or activation of functional groups in molecules structurally related to the target compound (Hu et al., 2018).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)9(13)7-12-5-4-8(11)6-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOASEPJBHLEXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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